1-Isopropyl-2-(trifluoromethyl)-1H-benzimidazole-5-carbonyl chloride
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Overview
Description
1-Isopropyl-2-(trifluoromethyl)-1H-benzimidazole-5-carbonyl chloride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds, which are significant in various fields due to their biological and chemical properties. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-2-(trifluoromethyl)-1H-benzimidazole-5-carbonyl chloride typically involves the reaction of 1-isopropyl-2-(trifluoromethyl)-1H-benzimidazole with thionyl chloride. The reaction is carried out under reflux conditions, where the benzimidazole derivative is treated with thionyl chloride in an inert solvent such as dichloromethane. The reaction proceeds with the formation of the carbonyl chloride group at the 5-position of the benzimidazole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-2-(trifluoromethyl)-1H-benzimidazole-5-carbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of 1-isopropyl-2-(trifluoromethyl)-1H-benzimidazole-5-carboxylic acid.
Reduction: Formation of alcohol or amine derivatives.
Scientific Research Applications
1-Isopropyl-2-(trifluoromethyl)-1H-benzimidazole-5-carbonyl chloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Isopropyl-2-(trifluoromethyl)-1H-benzimidazole-5-carbonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbonyl chloride group can react with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Isopropyl-2-(trifluoromethyl)-1H-benzimidazole-5-carboxylic acid
- 1-Isopropyl-2-(trifluoromethyl)-1H-benzimidazole-5-methyl ester
- 1-Isopropyl-2-(trifluoromethyl)-1H-benzimidazole-5-amine
Uniqueness
1-Isopropyl-2-(trifluoromethyl)-1H-benzimidazole-5-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity compared to other similar compounds
Properties
IUPAC Name |
1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N2O/c1-6(2)18-9-4-3-7(10(13)19)5-8(9)17-11(18)12(14,15)16/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPSIQMTHTWBQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)C(=O)Cl)N=C1C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383420 |
Source
|
Record name | 1-(Propan-2-yl)-2-(trifluoromethyl)-1H-benzimidazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-69-0 |
Source
|
Record name | 1-(1-Methylethyl)-2-(trifluoromethyl)-1H-benzimidazole-5-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690632-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Propan-2-yl)-2-(trifluoromethyl)-1H-benzimidazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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